molecular formula C26H25ClN4O B11544360 (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11544360
M. Wt: 445.0 g/mol
InChI Key: NKTYLOOORIKWTM-UHFFFAOYSA-N
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Description

The compound (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(3-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic molecule that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes a benzylic piperazine moiety, a chlorophenyl group, and an indole core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(3-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Benzylic Piperazine Moiety: This step involves the reaction of piperazine with benzyl chloride to form the benzylic piperazine intermediate.

    Final Coupling Reaction: The final step involves coupling the benzylic piperazine intermediate with the indole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(3-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(3-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(3-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(2-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(3-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(3-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H25ClN4O

Molecular Weight

445.0 g/mol

IUPAC Name

1-[(4-benzylpiperazin-1-yl)methyl]-3-(3-chlorophenyl)iminoindol-2-one

InChI

InChI=1S/C26H25ClN4O/c27-21-9-6-10-22(17-21)28-25-23-11-4-5-12-24(23)31(26(25)32)19-30-15-13-29(14-16-30)18-20-7-2-1-3-8-20/h1-12,17H,13-16,18-19H2

InChI Key

NKTYLOOORIKWTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC(=CC=C5)Cl)C3=O

Origin of Product

United States

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